

# Alkyne-PEG2-iodide chemical structure

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## Compound of Interest

Compound Name: Alkyne-PEG2-iodide

Cat. No.: B1458111

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An In-Depth Technical Guide to **Alkyne-PEG2-iodide**

## Introduction

**Alkyne-PEG2-iodide** is a bifunctional, hydrophilic crosslinker of significant interest to researchers in chemical biology, drug development, and materials science.<sup>[1][2][3][4]</sup> It incorporates three key chemical motifs: a terminal alkyne, a flexible diethylene glycol (PEG2) spacer, and a highly reactive primary alkyl iodide. This unique combination allows for a two-step, orthogonal conjugation strategy.

The terminal alkyne group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and for metal-catalyzed cross-coupling reactions like the Sonogashira coupling.<sup>[1]</sup> The alkyl iodide is a potent electrophile and one of the most powerful alkylating agents, readily reacting with a wide range of oxygen, sulfur, nitrogen, and carbon-based nucleophiles. The hydrophilic PEG2 spacer enhances solubility in aqueous media, a crucial feature for bioconjugation applications.

This document provides a comprehensive overview of the chemical structure, properties, reactivity, and experimental considerations for **Alkyne-PEG2-iodide**.

## Chemical Structure and Properties

The fundamental structure of **Alkyne-PEG2-iodide** consists of a propargyl group linked via an ether bond to a two-unit polyethylene glycol chain, which is terminated by an iodine atom.

Caption: 2D Chemical Structure of **Alkyne-PEG2-iodide**.

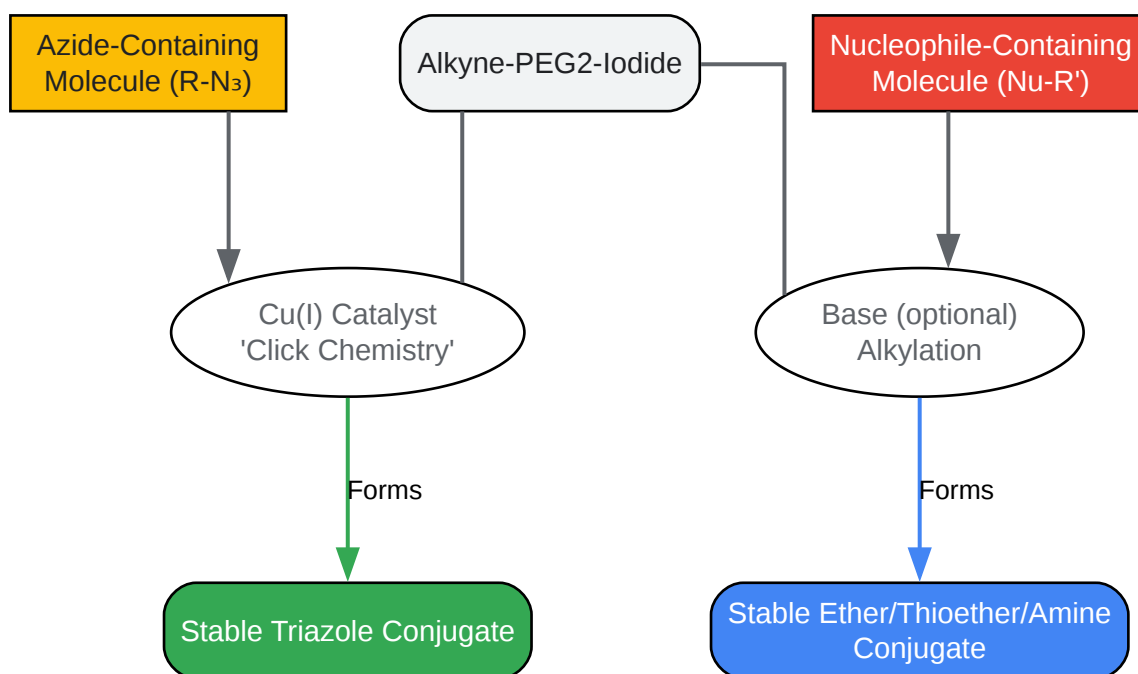
## Physicochemical Data

The key properties of **Alkyne-PEG2-iodide** are summarized in the table below.

Property	Value	Reference
IUPAC Name	3-(2-(2-iodoethoxy)ethoxy)prop-1-yne	
Synonyms	Iodo-PEG2-Alkyne, Propargyl-PEG2-I	
CAS Number	1234387-33-7	
Molecular Formula	C <sub>7</sub> H <sub>11</sub> IO <sub>2</sub>	
Molecular Weight	254.07 g/mol	
Appearance	Colorless to yellow oil	
Purity	≥95%	
Solubility	Soluble in water and polar organic solvents	
Storage	-20°C in the dark	

## Reactivity and Applications

The dual functionality of **Alkyne-PEG2-iodide** allows for its use in sequential or orthogonal chemical strategies. The significant difference in reactivity between the alkyne and the alkyl iodide enables selective reactions under distinct conditions.



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Caption: Dual reactive pathways of **Alkyne-PEG2-iodide**.

## Alkyne Group Reactivity

The terminal alkyne is a stable functional group that can be activated for specific reactions.

- **Click Chemistry:** It readily undergoes CuAAC with azide-functionalized molecules (e.g., proteins, nucleic acids, or small molecules) to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, specific, and biocompatible.
- **Sonogashira Coupling:** The alkyne can be coupled with aryl or vinyl halides using a palladium-copper catalyst system, enabling the formation of carbon-carbon bonds.

## Alkyl Iodide Group Reactivity

Iodine is an excellent leaving group, making the terminal carbon highly electrophilic.

- **Alkylation:** The alkyl iodide is a powerful alkylating agent that reacts with a broad range of soft and hard nucleophiles. This includes thiols (from cysteine residues), amines (lysine

residues, N-termini), and phenols (tyrosine residues), forming stable thioether, amine, and ether bonds, respectively.

## Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific substrates and experimental goals.

### General Protocol for Protein Alkylation with Alkyne-PEG2-iodide

This protocol describes the labeling of a protein containing accessible nucleophilic residues (e.g., cysteine) with **Alkyne-PEG2-iodide**.

- **Protein Preparation:** Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). If targeting cysteines, ensure they are reduced by pre-treatment with a reducing agent like DTT or TCEP, followed by removal of the agent via dialysis or a desalting column.
- **Reagent Preparation:** Prepare a stock solution of **Alkyne-PEG2-iodide** (e.g., 10-50 mM) in a water-miscible organic solvent such as DMSO or DMF.
- **Conjugation Reaction:** Add a 10- to 50-fold molar excess of the **Alkyne-PEG2-iodide** stock solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein integrity.
- **Incubation:** Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in the dark to prevent potential degradation of the light-sensitive iodide.
- **Quenching:** Quench any unreacted **Alkyne-PEG2-iodide** by adding a small molecule nucleophile, such as L-cysteine or  $\beta$ -mercaptoethanol, to a final concentration of ~50 mM. Incubate for 30 minutes.
- **Purification:** Remove the excess labeling reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.

- **Characterization:** Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS). The newly introduced alkyne group can be quantified by a subsequent click reaction with an azide-functionalized fluorescent dye.

## General Protocol for CuAAC (Click Reaction) on an Alkyne-Labeled Biomolecule

This protocol describes the conjugation of an azide-containing molecule (e.g., an azide-fluorophore) to the alkyne-labeled protein from the previous step.

- **Reagent Preparation:**
  - **Alkyne-Biomolecule:** Prepare the purified alkyne-labeled biomolecule in a phosphate or Tris buffer at pH 7-8.
  - **Azide Probe:** Prepare a 10 mM stock solution of the azide-containing probe in DMSO.
  - **Copper(II) Sulfate:** Prepare a 50 mM stock solution in deionized water.
  - **Reducing Agent:** Prepare a 100 mM stock solution of a reducing agent, such as sodium ascorbate, in deionized water. This solution should be made fresh.
  - **Ligand (Optional):** Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., TBTA) in DMSO to stabilize the Cu(I) oxidation state and improve reaction efficiency.
- **Reaction Assembly:** In a microcentrifuge tube, combine the reagents in the following order:
  - Alkyne-biomolecule solution.
  - Azide probe (add to a final concentration of 2-10 molar excess over the alkyne).
  - Copper(II) sulfate (add to a final concentration of 1 mM).
  - (Optional) Ligand (add to a final concentration of 1-2 mM).
  - Vortex briefly, then add the sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

- Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification: Purify the resulting triazole-linked conjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove excess reagents and catalysts.
- Analysis: Analyze the final product using SDS-PAGE with in-gel fluorescence (if a fluorescent probe was used) and mass spectrometry to confirm successful conjugation.

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